Fmoc-L-Tryptophanol
Description
Significance of Fmoc-Protected Amino Acid Derivatives in Modern Chemical Synthesis
The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been a cornerstone of this methodology. altabioscience.comontosight.aithieme-connect.com The Fmoc group is used to temporarily protect the amino group of an amino acid, preventing unwanted side reactions during the step-by-step assembly of a peptide chain. altabioscience.comontosight.ai
The key advantages of using Fmoc-protected amino acids in synthesis include:
Mild Deprotection Conditions: The Fmoc group is easily removed with a weak base, such as piperidine (B6355638), which is a much gentler condition than the harsh acids required for older methods like the Boc/Benzyl approach. altabioscience.comiris-biotech.de This mildness is particularly crucial for the synthesis of peptides containing sensitive modifications like phosphorylation or glycosylation. altabioscience.comnih.gov
Orthogonality: In Fmoc-based SPPS, the side-chain protecting groups are typically acid-labile. peptide.com This means the N-terminal Fmoc group can be removed without affecting the side-chain protection, and vice-versa, a concept known as an orthogonal protection scheme. peptide.com
Automation and High Throughput: The compatibility of Fmoc chemistry with automated synthesizers has made it a widely adopted method in both academic and industrial settings, enabling the rapid and efficient production of peptides. altabioscience.com
Purity and Yield: The use of highly pure Fmoc-amino acids contributes to higher yields and purities of the final peptide products. altabioscience.comnih.gov
The success and widespread use of Fmoc-protected amino acids have naturally led to the exploration of related derivatives, including Fmoc-protected amino alcohols like Fmoc-L-Tryptophanol.
Overview of L-Tryptophan Derivatives in Biological and Chemical Sciences
L-tryptophan, an essential amino acid, is a precursor to a wide array of biologically important molecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.org Consequently, derivatives of L-tryptophan have garnered significant attention in various scientific disciplines. ontosight.ai
Researchers have explored L-tryptophan derivatives for a range of potential applications, including:
Drug Development: Tryptophan derivatives are investigated for their potential antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai They are also used to design pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.comchemimpex.com
Biotechnology: Modified tryptophan derivatives can be incorporated into proteins and enzymes to enhance their stability and activity. chemimpex.com
Biochemical Pathway Studies: These derivatives are instrumental in studying the complex metabolic pathways of tryptophan. chemimpex.com
Fluorescent Probes: The intrinsic fluorescence of the indole (B1671886) ring in tryptophan can be modified in its derivatives to create probes for studying peptide-membrane interactions and other biological processes. nih.gov Halogenated tryptophan derivatives, for instance, are important intermediates in the pharmaceutical and agrochemical industries. nih.gov
Rationale for Research on this compound as a Versatile Chemical Building Block
This compound emerges as a valuable and versatile building block due to the combination of the features of its constituent parts. The rationale for its use in research stems from its identity as a chiral building block . sigmaaldrich.comambeed.com Chiral building blocks are enantiomerically pure compounds that are used in the synthesis of complex, stereochemically defined molecules, which is crucial in medicinal chemistry as biological targets are themselves chiral. amazon.com
The synthesis of chiral amino alcohols, like L-tryptophanol, can be achieved through methods such as the reduction of corresponding amino acids or their esters. mdpi.com By protecting the amino group of L-tryptophanol with the Fmoc group, chemists gain a tool that can be used in a variety of synthetic strategies. The Fmoc group provides the necessary protection and solubility in organic solvents, while the alcohol functionality offers a site for further chemical modification. altabioscience.com
The indole side chain of the tryptophan moiety also presents opportunities for specific chemical reactions and interactions, making this compound a building block with multiple points for diversification. This versatility allows for its use in the construction of a wide range of complex organic molecules with potential applications in materials science and medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUDYNHTCJBHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654300 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-60-2 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153815-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Fmoc L Tryptophanol
Advanced Strategies for Enantioselective Synthesis of Fmoc-L-Tryptophanol
The enantioselective synthesis of tryptophan derivatives, including this compound, is a critical area of research. One notable approach involves a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. acs.org This method utilizes a (R)-3,3'-dibromo-BINOL catalyst in the presence of stoichiometric SnCl4 to react 2-substituted indoles with methyl 2-acetamidoacrylate, yielding various tryptophan derivatives with high enantioselectivity. acs.org This convergent strategy is valuable for preparing unnatural tryptophan derivatives for a wide range of applications. acs.org
Another powerful technique is the asymmetric alkylation of a chiral nucleophilic glycine (B1666218) equivalent. researchgate.net Specifically, the reaction between a chiral glycine-derived Ni-complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to produce the desired alkylated product in good yield and with excellent diastereoselectivity, providing a valuable route to enantiomerically pure 7-aza-tryptophan derivatives. researchgate.net Furthermore, a chiral auxiliary-facilitated Strecker amino acid synthesis has been successfully employed to generate a variety of indole-substituted (S)-tryptophans from their corresponding indoles. rsc.org This method has proven robust for the synthesis of optically pure (S)-tryptophan analogues that can be subsequently Fmoc-protected. rsc.org
Enantioselective synthesis can also be achieved through enzymatic approaches. For instance, tryptophan synthase and alanine (B10760859) racemase have been used in a dynamic kinetic resolution process for the asymmetric synthesis of noncanonical L-amino acids. iris-biotech.de Additionally, enantioselective phase transfer-catalyzed alkylation has been reported as a scalable method for the synthesis of L-4-cyanotryptophan, which can then be Fmoc-protected. acs.org
Protecting Group Chemistry in this compound Synthesis
The synthesis of this compound and its incorporation into peptides necessitates a careful selection and application of protecting groups to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection is standard in modern solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy to the acid-labile side-chain protecting groups. chemimpex.comacs.orgnih.gov
Nα-Fmoc Protection Strategies and Optimization
The introduction of the Nα-Fmoc group is a critical step in preparing this compound for peptide synthesis. chemimpex.com While standard procedures are available, side reactions can occur during the Fmoc protection of the Nα-amine of the amino acid. nih.gov To mitigate this, an intermediate silylation step using chlorotrimethylsilane (B32843) can be employed to protect the carboxylic acid and prevent oligomerization. nih.gov The quality of Fmoc-protected amino acids is crucial, with high-purity starting materials leading to more successful peptide synthesis. nih.gov
Protecting Group Considerations for the Indole (B1671886) Nitrogen Moiety (e.g., Boc, formyl)
The indole nitrogen of the tryptophan side chain is susceptible to modification during peptide synthesis, particularly during the cleavage of other protecting groups. peptide.com To circumvent this, the indole nitrogen is often protected. In Fmoc-based chemistry, the tert-butyloxycarbonyl (Boc) group is commonly used for this purpose [Fmoc-Trp(Boc)-OH]. peptide.compeptide.comgoogle.com The use of Fmoc-Trp(Boc)-OH is highly recommended, especially in syntheses involving arginine, as it minimizes the sulfonation of the tryptophan residue by byproducts from the cleavage of sulfonyl-based arginine protecting groups. peptide.com The Boc group on the indole is cleaved with trifluoroacetic acid (TFA), where the tert-butyl moiety leaves first, forming a transient indole-carboxy species that protects the side chain from alkylation before decarboxylating. peptide.com
In Boc-based peptide synthesis, the formyl (CHO) group is used to protect the indole nitrogen [Boc-Trp(CHO)-OH]. peptide.com Other protecting groups for the indole nitrogen that have been explored include the cyclohexyloxycarbonyl (Hoc) group, which protects against oxidation and alkylation, and the 4-(N-methylamino)butanoyl (Nmbu) group. researchgate.net
Orthogonal Protecting Schemes for Multi-functionalization
Orthogonal protecting schemes are essential for the synthesis of complex peptides where selective deprotection and modification are required. acs.orgpeptide.com The Fmoc/tBu strategy is a cornerstone of orthogonal protection in SPPS. acs.org This allows for the removal of the base-labile Fmoc group from the Nα-amine without affecting the acid-labile tert-butyl (tBu) based protecting groups on the side chains, and vice versa. peptide.com
For more complex modifications, additional orthogonal protecting groups can be incorporated. For instance, protecting groups that are labile to specific reagents like palladium catalysts (e.g., allyloxycarbonyl, Aloc) or very mild acid (e.g., 4-methyltrityl, Mtt) can be used for selective on-resin modifications such as cyclization or labeling. peptide.com The use of different protecting groups on various functional moieties of this compound and other amino acids in a peptide sequence allows for precise, stepwise chemical transformations.
Derivatization and Functionalization of this compound
The functionalization of the tryptophan moiety within this compound opens up avenues for creating peptides with novel properties and biological activities. Modifications are typically focused on the indole ring.
Side-Chain Modifications of the Tryptophanol Moiety (e.g., halogenation, cyanation, alkylation, isoprenylation)
Halogenation: The introduction of halogen atoms to the indole ring of tryptophan can significantly impact the properties of the resulting peptide. nih.gov Fmoc-protected halogenated tryptophan derivatives, such as Fmoc-5-bromo-L-tryptophan and Fmoc-7-chloro-L-tryptophan, are valuable building blocks. iris-biotech.dechemimpex.com These can be incorporated into peptides using standard Fmoc SPPS chemistry to study structure-activity relationships and develop new therapeutic agents. iris-biotech.denih.govchemimpex.com Halogenation can enhance hydrophobicity and has been shown to tune the activity of antimicrobial peptides. nih.govrsc.org
Cyanation: The incorporation of a cyano group onto the indole ring serves as a useful infrared spectroscopic probe. nih.gov Fmoc-protected cyanotryptophan derivatives, such as Fmoc-4-cyano-L-tryptophan and Fmoc-7-cyano-L-tryptophan, have been synthesized and utilized in peptide studies. acs.orgaralezbio-store.com The synthesis of Nα-Fmoc-N(in)-Boc-5-cyano-tryptophan has also been reported, allowing for its incorporation into peptides via SPPS. nih.gov
Alkylation: Alkylation of the indole ring can be achieved through various methods. nih.gov In the context of this compound, this often involves the use of pre-alkylated indole precursors before the introduction of the amino acid side chain and subsequent Fmoc protection. chim.it Direct alkylation of the indole N-H can be challenging due to lower nucleophilicity compared to other sites in a peptide, but recent methods using organocatalysis have shown promise for late-stage functionalization. rsc.org
Isoprenylation: Isoprenylation, the attachment of isoprenoid chains like dimethylallyl groups, is a naturally occurring modification of tryptophan that leads to a diverse array of bioactive alkaloids. nih.govresearchgate.netacs.org Enzymatic methods using dimethylallyl tryptophan synthases (DMATS) can catalyze the regiospecific isoprenylation of tryptophan and its derivatives at various positions on the indole ring. nih.govmdpi.com These enzymes have been shown to be flexible in their substrate acceptance, allowing for the C7-prenylation of various tryptophan-containing cyclic dipeptides. mdpi.com Some enzymes can even accept Fmoc-tryptophan as a substrate for dimethylallylation. nih.gov Chemical methods using Brønsted acids have also been developed to promote regioselective isoprenylation. acs.org
Interactive Data Table: Examples of this compound Derivatives and Modifications
| Derivative/Modification | Synthetic Strategy | Key Reagents/Catalysts | Reference(s) |
| Enantioselective Synthesis | Tandem Friedel–Crafts/Asymmetric Protonation | (R)-3,3'-dibromo-BINOL, SnCl4 | acs.org |
| Enantioselective Synthesis | Asymmetric Alkylation | Chiral glycine-Ni(II) complex | researchgate.net |
| Nα-Fmoc Protection | Silylation-assisted Fmoc protection | Chlorotrimethylsilane, Fmoc-OSu | nih.gov |
| Indole N-Protection | Boc Protection | Boc2O | peptide.compeptide.com |
| Halogenation (7-Chloro) | --- | --- | iris-biotech.de |
| Halogenation (5-Bromo) | --- | --- | chemimpex.com |
| Cyanation (4-Cyano) | Enantioselective phase transfer catalysis | --- | acs.org |
| Cyanation (7-Cyano) | --- | --- | aralezbio-store.com |
| Isoprenylation (C7) | Enzymatic Prenylation | 7-dimethylallyl tryptophan synthase (7-DMATS) | mdpi.com |
| Alkylation (N1-allyl) | Organocatalyzed Allylation | Morita–Baylis–Hillman (MBH) carbonates | rsc.org |
Regioselective Functionalization of the Indole Ring.
The functionalization of the indole ring of this compound can be directed to specific positions, most notably C2, C4, and C7, through various modern synthetic methods. A key strategy to control the regioselectivity and prevent unwanted side reactions, such as oxidation or alkylation during subsequent synthetic steps, is the protection of the indole nitrogen (N-in). peptide.com The tert-Butyloxycarbonyl (Boc) group is commonly employed for this purpose, yielding Fmoc-L-Trp(Boc)-OH, which exhibits modulated reactivity ideal for selective C-H functionalization.
C2-Position Functionalization: The C2 position is a frequent target for modification due to its inherent reactivity.
Palladium-Catalyzed Arylation: Palladium catalysis has been successfully used for the C2-arylation of Fmoc-L-Tryptophan derivatives. One approach utilizes diaryliodonium triflates as the arylating agent in the presence of a palladium catalyst, such as Pd(OAc)2. mdpi.com This method allows for the direct installation of various aryl groups onto the indole ring under relatively mild conditions. mdpi.comacs.org
Photoredox Arylation: A metal-free photoredox-catalyzed method offers an alternative route for C2-arylation. acs.orgnih.gov This reaction employs aryldiazonium salts as the aryl source and can be initiated by visible light, proceeding under mild conditions that are compatible with the functional groups typically found in peptides. acs.orgnih.govresearchgate.net
C-Glycosylation: The C2 position can also be glycosylated. A stereoselective synthesis of C2-α-mannosyl tryptophan has been achieved via a palladium-catalyzed, auxiliary-directed C–H glycosylation, demonstrating the potential to append complex carbohydrate moieties to the tryptophanol scaffold. chinesechemsoc.org
C4-Position Functionalization: Modification at the C4 position of the benzene (B151609) portion of the indole ring is more challenging but has been achieved using targeted strategies.
Directed Olefination: Palladium-catalyzed direct olefination at C4 can be accomplished by employing a directing group on the indole nitrogen, which steers the catalyst to the desired position. chim.it
Functionalization via Boronated Intermediates: A versatile approach involves the initial synthesis of a 4-boronated tryptophan derivative. researchgate.net This key intermediate can then undergo various transition-metal-catalyzed cross-coupling reactions to introduce a range of substituents, including aryl, alkyl, cyano, and azido (B1232118) groups, with high regioselectivity. researchgate.net
The table below summarizes key regioselective functionalization methods applicable to the this compound indole ring.
| Position | Reaction Type | Key Reagents | Catalyst/Conditions | Ref. |
| C2 | Arylation | Diaryliodonium Triflates | Pd(OAc)₂ | mdpi.com |
| C2 | Arylation | Aryldiazonium Salts | Visible Light (Photoredox) | acs.orgnih.gov |
| C2 | Glycosylation | Mannosyl Chloride | Pd-catalyzed, Auxiliary-directed | chinesechemsoc.org |
| C4 | Olefination | Alkenes | Pd-catalyzed, Directing Group | chim.it |
| C4 | Arylation, Alkylation, Azidation | Aryl/Alkyl Halides, Azide (B81097) Source | Pd-catalyzed (from 4-boronate) | researchgate.net |
Formation of Linkers and Bioconjugation Handles.
The selective functionalization methodologies described above are instrumental in converting the indole side chain of this compound into a reactive handle for bioconjugation. These handles allow for the covalent attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads, often through highly efficient and orthogonal "click chemistry" reactions.
Click Chemistry Handles: The most common handles introduced are azides and alkynes, which can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Installation of Azide Handles: An azide group can be installed at the C4-position of the indole ring via cross-coupling reactions using a 4-boronated tryptophan precursor. researchgate.net Alternatively, C2-arylation can be performed using an arylating agent that already contains an azide group, effectively tethering an azide-functionalized linker to the indole core. acs.org
Installation of Alkyne Handles: Similar to the azide installation, C2-arylation can be achieved with an alkyne-bearing aryldiazonium salt. acs.org This directly attaches a terminal alkyne to the indole C2-position via a stable aryl linker, making it available for subsequent CuAAC reactions. acs.orgiris-biotech.de
Other Bioconjugation Strategies:
Thioether Formation: The indole ring of tryptophan can react with a cysteine residue to form a thioether bridge, known as a trypthionine linkage. This specific transformation is a key step in the synthesis of certain natural products like phalloidin (B8060827) and can be exploited for peptide cyclization and conjugation. google.com
Petasis Reaction: The tryptophan indole can participate in Petasis reactions. This multicomponent reaction has been utilized for peptide stapling by reacting the indole with an on-resin modified lysine (B10760008) (containing a boronic acid) and glyoxylic acid, forming a stable cross-link. rsc.orgcam.ac.uk
The following table outlines methods for introducing bioconjugation handles onto the this compound scaffold.
| Handle/Linker Type | Position | Synthetic Method | Key Reagents | Ref. |
| Azide | C4 | Cross-coupling | 4-Boronated Tryptophan, Azide source | researchgate.net |
| Azide | C2 (via Aryl Linker) | Photoredox Arylation | Azide-bearing Aryldiazonium Salt | acs.org |
| Alkyne | C2 (via Aryl Linker) | Photoredox Arylation | Alkyne-bearing Aryldiazonium Salt | acs.org |
| Thioether (Trypthionine) | Indole/Cys | Oxidation | Iodine | google.com |
| Petasis Linker | Indole/Lysine | Petasis Reaction | Boronic acid-modified Lysine, Glyoxylic acid | cam.ac.uk |
Applications of Fmoc L Tryptophanol in Peptide and Bioconjugate Chemistry
Role as a Chiral Building Block in Advanced Organic Synthesis
Fmoc-L-tryptophanol serves as a critical chiral building block in advanced organic synthesis. Its inherent chirality is fundamental in the creation of stereospecific pharmaceuticals, peptidomimetics, and natural product derivatives. The precise three-dimensional arrangement of atoms in chiral molecules is often directly linked to their biological activity, making the use of enantiomerically pure starting materials like this compound essential. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group allows for controlled, stepwise additions in peptide synthesis, preventing unwanted side reactions and preserving the chiral integrity of the molecule throughout the synthetic process. chemimpex.com This control is paramount in medicinal chemistry, where the specific stereoisomer of a drug can determine its efficacy and safety. chemimpex.com
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and this compound is a frequently incorporated residue. chemimpex.com The Fmoc/tBu (tert-butyl) strategy is the most commonly used method for SPPS. nih.gov
To further enhance coupling efficiency, especially in challenging sequences, various strategies can be employed. These include the use of in situ neutralization protocols, which can improve yields when peptide aggregation is a concern. peptide.com Additionally, microwave-assisted SPPS has emerged as a powerful technique to accelerate coupling and deprotection steps, although care must be taken to avoid side reactions. researchgate.netsemanticscholar.org
| Coupling Reagent | Typical Coupling Time | Key Advantages |
| HCTU | < 5 minutes | Fast, efficient, affordable. researchgate.net |
| HATU/HBTU | Variable | Effective for in situ neutralization, can improve yields in aggregating sequences. peptide.com |
| PyBOP | Variable | Used for specific amino acids like unprotected histidine. rsc.org |
The indole (B1671886) side chain of tryptophan is susceptible to several side reactions during Fmoc-SPPS, particularly oxidation and modification by cationic species generated during the cleavage of other protecting groups. peptide.compeptide.com The use of a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of tryptophan, creating Fmoc-L-Trp(Boc)-OH, is a highly effective strategy to prevent these side reactions. sigmaaldrich.comsriramchem.com This dual-protection scheme provides stability under typical synthesis conditions and allows for selective deprotection. sriramchem.com
Another common side reaction in Fmoc-SPPS is the formation of diketopiperazines, especially at the dipeptide stage. iris-biotech.de This can be minimized by using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or by employing dipeptide building blocks. peptide.comacs.org Aspartimide formation, another frequent issue, can be reduced by adding agents like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) deprotection solution or by using piperazine (B1678402) instead of piperidine. peptide.comresearchgate.net
| Side Reaction | Common Cause | Mitigation Strategy |
| Tryptophan Oxidation/Alkylation | Reactive species during cleavage. peptide.compeptide.com | Use of Fmoc-Trp(Boc)-OH. sigmaaldrich.comsriramchem.com |
| Diketopiperazine Formation | Base-catalyzed cyclization of dipeptide. iris-biotech.de | Use of 2-chlorotrityl resin, dipeptide building blocks. peptide.comacs.org |
| Aspartimide Formation | Base-induced cyclization of aspartic acid residues. nih.gov | Addition of HOBt to deprotection solution, use of piperazine. peptide.comresearchgate.net |
| Racemization | Activation of the carboxylic acid. nih.gov | Use of urethane (B1682113) protecting groups like Fmoc. nih.gov |
The incorporation of tryptophan and its derivatives can sometimes lead to challenges related to solubility and peptide aggregation. diva-portal.org Peptides with a high content of hydrophobic amino acids, including tryptophan, are more prone to aggregation, which can hinder both the synthesis and purification processes. peptide.comdiva-portal.org
Several strategies can be employed to overcome these issues:
Solvent Choice: Using solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help to disrupt hydrogen bonding and improve solubility. peptide.com
Chaotropic Salts: The addition of chaotropic salts such as CuLi, NaClO4, or KSCN can also help to break up aggregates. peptide.com
Backbone Modifications: The introduction of pseudoprolines or depsipeptides can disrupt the hydrogen bonding network of the peptide backbone, reducing aggregation and improving solubility. peptide.com
Resin Choice: Utilizing resins with different properties, such as TentaGel or SURE™ resins, may be beneficial for problematic sequences. peptide.com
Unprotected tryptophan has been noted to have solubility issues under certain conditions, further supporting the use of the protected Fmoc-Trp(Boc)-OH derivative. acs.orgdelivertherapeutics.com
Minimization of Side Reactions and Undesired Impurity Formation[15][17].
Solution-Phase Peptide Synthesis Utilizing this compound
While SPPS is the dominant method, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for large-scale synthesis or for specific peptide sequences. conceptlifesciences.com this compound and its protected derivatives are also utilized in solution-phase synthesis. researchgate.net Recent advancements have focused on developing methods that avoid the need for column chromatography, a significant bottleneck in traditional solution-phase synthesis. One such approach is the use of a group-assisted purification (GAP) protecting group, which facilitates C-to-N Fmoc peptide synthesis without the need for chromatography or recrystallization. researchgate.net This methodology has been successfully used to synthesize the immunostimulant thymopentin (B1683142) in high yield and purity. researchgate.net
Development of Novel Bioconjugates and Chemically Modified Peptides
This compound and its analogs are instrumental in the development of novel bioconjugates and chemically modified peptides. chemimpex.comchemimpex.com The indole ring of tryptophan provides a site for various chemical modifications, allowing for the creation of peptides with enhanced properties or novel functionalities. nih.govcam.ac.uk
For example, tryptophan derivatives can be used to create fluorescent probes for imaging applications in biological research. chemimpex.com The unique structure of these derivatives allows for the visualization of cellular processes. chemimpex.com Furthermore, the late-stage functionalization of tryptophan residues within a peptide is a powerful tool for creating libraries of modified peptides with diverse biological activities. cam.ac.uk
The ability to attach peptides to other biomolecules, such as antibodies or nanoparticles, is crucial for developing targeted drug delivery systems. chemimpex.com this compound derivatives play a role in these bioconjugation techniques, facilitating the creation of innovative therapeutic agents. chemimpex.comchemimpex.com Additionally, chemically modified peptides, such as those containing phosphorylated, nitrated, or sulfonated residues, can be synthesized using appropriately derivatized amino acids, including those based on tryptophan, to study post-translational modifications and their effects on protein function. asm.org
Site-Specific Labeling and Conjugation Strategies
The ability to label peptides and proteins at specific sites is crucial for studying their structure, function, and interactions. The tryptophan residue, being one of the rarest amino acids in proteins, serves as an ideal target for such modifications. nih.govbiorxiv.org The incorporation of an Fmoc-protected tryptophan derivative during peptide synthesis allows for the precise placement of a chemical handle for subsequent conjugation.
Several strategies have been developed to leverage the unique reactivity of the tryptophan indole ring for site-specific labeling:
Redox-Based Bioconjugation: A redox-based strategy utilizing oxaziridine (B8769555) reagents has been developed for the highly efficient and specific labeling of tryptophan residues. This method, termed Tryptophan Chemical Ligation by Cyclization (Trp-CLiC), mimics oxidative cyclization reactions found in nature and shows high selectivity for tryptophan over other amino acids. nih.gov
Incorporation of Tryptophan Analogs: A streamlined method for dual site-specific protein labeling involves the use of a tryptophan auxotrophic strain of E. coli to incorporate a tryptophan analog, such as 5-hydroxytryptophan (B29612). biorxiv.org This analog can then be targeted with specific bioconjugation chemistry, allowing for the attachment of a distinct label, while another label can be attached to a different residue like cysteine. biorxiv.org
Chemoenzymatic Labeling: Asparaginyl endopeptidases (AEPs) are utilized for chemoenzymatic labeling, which allows for the modification of proteins at specific recognition sequences. acs.org This method can be used to label proteins at internal sites, offering flexibility in the creation of diverse conjugates. acs.org For instance, a peptide containing a recognition motif can be labeled with a molecule like Fmoc-(G)₆-NGLH. acs.org
The table below summarizes various strategies for site-specific labeling that involve the tryptophan residue.
| Labeling Strategy | Description | Key Features | Reference |
| Tryptophan Chemical Ligation by Cyclization (Trp-CLiC) | A redox-based method using oxaziridine reagents to selectively modify tryptophan residues via oxidative cyclization. | High efficiency and selectivity for tryptophan; mimics natural alkaloid biosynthesis. | nih.gov |
| Tryptophan Analog Incorporation | Uses auxotrophic E. coli to incorporate analogs like 5-hydroxytryptophan, which are then targeted for labeling. | Enables dual site-specific labeling in combination with other residue-specific chemistries (e.g., cysteine). biorxiv.org | biorxiv.org |
| Chemoenzymatic Labeling with AEPs | Employs asparaginyl endopeptidases to attach probes to specific peptide recognition sequences. | Allows for flexible labeling at internal protein sites, leaving a minimal peptidic footprint. acs.org | acs.org |
Creation of Peptide-Drug Conjugates (PDCs) and Targeted Delivery Systems
Peptide-Drug Conjugates (PDCs) are an emerging class of targeted therapeutics that combine a target-specific peptide with a potent cytotoxic drug via a chemical linker. chapman.edu This approach enhances drug delivery to cancer cells while minimizing off-target toxicity. Fmoc-protected tryptophan derivatives are essential building blocks in the synthesis of the peptide component of PDCs, contributing to both the structural integrity and, in some cases, the targeting or delivery mechanism. labmartgh.comchemimpex.com
The incorporation of tryptophan into peptides can facilitate the creation of self-assembling nanostructures for drug delivery. A notable example is the use of Fmoc-L-Trp(Boc)-OH, an amino acid derivative that can self-assemble into stable nanoparticles. medchemexpress.com These nanoparticles have been shown to be effective carriers for anticancer drugs. medchemexpress.com
Research Findings on Tryptophan-Based Delivery Systems:
Self-Assembling Nanoparticles: Research has demonstrated that Fmoc-L-Trp(Boc)-OH can form nanoparticles that are stable under various environmental conditions and are responsive to pH changes. These nanoparticles are capable of loading and releasing bioactive molecules. medchemexpress.com
Enhanced Cancer Cell Cytotoxicity: In a study focusing on glioma cells, doxorubicin-loaded nanoparticles formed from Fmoc-L-Trp(Boc)-OH were found to be more efficient at killing the cancer cells compared to the free drug. This highlights the potential of these systems for targeted cancer therapy. medchemexpress.com
Versatility in Bioconjugation: Derivatives like Nα-Fmoc-Nin-formyl-L-tryptophan and Nα-Fmoc-Nin-Boc-L-tryptophan are valuable in bioconjugation techniques. chemimpex.comchemimpex.com They facilitate the attachment of peptides to other biomolecules, such as antibodies or nanoparticles, which is a critical step in creating advanced drug delivery systems. chemimpex.comchemimpex.comnetascientific.com
The following table provides examples of how Fmoc-protected tryptophan derivatives are utilized in the development of drug delivery systems.
| Tryptophan Derivative | Application | Mechanism/Key Finding | Reference |
| Fmoc-L-Trp(Boc)-OH | Anticancer drug delivery | Self-assembles into nanoparticles capable of loading and releasing drugs like doxorubicin, showing enhanced efficacy in killing glioma cells. | medchemexpress.com |
| Nα-Fmoc-Nin-formyl-L-tryptophan | Targeted therapies and drug delivery | The formyl group enhances reactivity, allowing for stable conjugation to other biomolecules to create innovative therapeutic agents. | chemimpex.com |
| Nα-Fmoc-Nin-Boc-L-tryptophan | Peptide-based drug development | Serves as a key building block in SPPS for creating complex peptides used in PDCs, enhancing drug delivery systems. chemimpex.com | labmartgh.comchemimpex.comadvancedchemtech.com |
Fmoc L Tryptophanol in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Molecules Incorporating Fmoc-L-Tryptophanol
The design and synthesis of new therapeutic agents frequently leverage the structural and functional properties of amino acids. This compound serves as a versatile starting material for creating both large peptide-based drugs and smaller, more traditional drug-like molecules. fengchengroup.com
The use of this compound is fundamental to modern solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptide-based therapeutics. labmartgh.comfengchengroup.com The Fmoc group protects the N-terminal amine, allowing for sequential addition of amino acids to build a desired peptide sequence. labmartgh.comacs.org This method is instrumental in developing complex peptides with therapeutic potential. researchgate.net The tryptophan residue itself is often a critical component of bioactive peptides, and its incorporation is crucial for their function. iris-biotech.demdpi.com
Peptide-based therapeutics developed using this methodology span various applications. For instance, lipidation of peptides containing tryptophan, such as in the antibiotic Daptomycin, can enhance their therapeutic profiles. nih.gov The synthesis of such complex molecules relies on the principles of SPPS where Fmoc-protected amino acids are essential. nih.gov Furthermore, the development of DNA-encoded libraries (DECLs) for drug discovery also utilizes solution-phase Fmoc-based peptide synthesis, showcasing the adaptability of this chemistry in creating vast libraries of potential drug candidates. acs.orgnih.gov The ability to create peptides with unnatural amino acids or specific modifications, facilitated by Fmoc chemistry, allows for the fine-tuning of properties like stability, potency, and specificity. iris-biotech.de
Table 1: Key Aspects of this compound in Peptide Therapeutic Development
| Feature | Description | Relevance in Drug Development | Source(s) |
|---|---|---|---|
| Fmoc Protecting Group | Protects the N-terminal amine, enabling controlled, stepwise peptide elongation. | Essential for the reliable synthesis of complex peptide sequences in SPPS. | labmartgh.com, fengchengroup.com |
| Solid-Phase Peptide Synthesis (SPPS) | A method where peptides are built on a solid resin support. | Allows for efficient synthesis and purification of peptide drug candidates. | labmartgh.com, fengchengroup.com |
| Tryptophan Residue | The indole (B1671886) side chain is often crucial for biological activity and target binding. | Contributes to the pharmacological profile of many natural and synthetic peptides. | iris-biotech.de, mdpi.com |
| Peptide Modification | Allows for incorporation of non-canonical amino acids and other modifications. | Enhances peptide stability, potency, and specificity. | iris-biotech.de, nih.gov |
Exploration of Tryptophanol Derivatives as Small Molecule Drug Candidates
Beyond large peptides, derivatives of L-tryptophan and its reduced form, L-tryptophanol, are actively explored as small molecule drug candidates. researchgate.net The indole core is a versatile pharmacophore capable of interacting with numerous receptors, making it a privileged structure in medicinal chemistry. mdpi.comnih.gov
Researchers have synthesized and evaluated various tryptophan-containing small molecules for different therapeutic targets:
Anticancer Agents: L-tryptophan derivatives have been investigated as inhibitors of the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers and represents a key therapeutic target. researchgate.net
Anti-inflammatory Agents: Dipeptide derivatives containing tryptophan have been designed as antagonists of the formyl peptide receptor 1 (FPR1), showing potent inhibitory effects on neutrophil activation, which is implicated in inflammatory diseases. nih.gov
Renal Protection: Novel 2-arylpropanoic acid-L-tryptophan derivatives have been synthesized to mitigate cisplatin-induced nephrotoxicity by acting as gastrin-releasing peptide receptor (GRPR) antagonists and reducing inflammation. mdpi.com
Antimicrobial Materials: Tryptophan derivatives have been used to create self-assembling small-molecule hydrogels with inherent biocompatibility and antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com
The synthesis of these small molecules often starts from L-tryptophan or its derivatives, where the fundamental structure provides a scaffold for further chemical modification to achieve desired pharmacological properties. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are critical for optimizing lead compounds into effective drugs. For tryptophan derivatives, these studies often focus on how modifications to the indole ring and changes in stereochemistry affect biological activity.
The indole nucleus of tryptophan is a prime site for chemical modification to modulate pharmacological activity. impactfactor.org Its electronic and steric properties make it highly amenable to interactions with biological receptors. mdpi.com SAR studies have revealed that even minor changes to this ring system can have profound effects on potency and selectivity.
Key findings from SAR studies on indole ring modifications include:
Substitution Position: In a study of benzyloxy-L-tryptophans as inhibitors of the LAT1 transporter for cancer therapy, the position of the substituent was critical. The 5-benzyloxy derivative was the most potent inhibitor, while other isomers were less active. researchgate.net
Halogenation: Introducing halogen atoms to the indole ring is a common strategy. For example, Fmoc-L-Trp(7-Cl)-OH is a chlorinated derivative used to study structure-activity relationships in bioactive peptides. iris-biotech.de In other studies, 2-bromoindole derivatives were synthesized as intermediates for creating analogues of tryprostatin A, a potent inhibitor of the breast cancer resistance protein. nih.gov
Alkylation and Other Groups: Methylation at the 7-position (N-Fmoc-7-methyl-L-tryptophan) is used in the design of bioactive peptides. chemimpex.com The introduction of a 6-methoxy group on the indole nucleus was found to be essential for the dual inhibition of topoisomerase II and tubulin polymerization by certain tryprostatin A analogues. nih.gov In contrast, a trifluoromethylthiolation of the indole ring was explored to enhance local hydrophobicity in peptides. acs.org
Table 2: SAR Findings of Indole Ring Modifications in Tryptophan Derivatives
| Modification | Compound/Derivative Series | Biological Target/Activity | Key Finding | Source(s) |
|---|---|---|---|---|
| Benzyloxy Group Position | Isomeric benzyloxy-L-tryptophans | LAT1 Transporter Inhibition | The 5-substituted isomer showed the highest potency (IC50 of 19 μM). | researchgate.net |
| Methoxy Group | 6-methoxy-L-tryptophan derivatives | Topoisomerase II / Tubulin | The 6-methoxy group was essential for dual inhibitory activity. | nih.gov |
| Isoprenyl Group | Tryprostatin A analogues | Cell Proliferation Inhibition | The 2-isoprenyl moiety on the indole scaffold was essential for potent activity. | nih.gov |
| Naphthyl & Methoxy Groups | 2-arylpropanoic acid-L-tryptophan derivatives | GRPR Antagonism (Renal Protection) | Increased electron density and lipophilicity, enhancing cell permeability and activity. | mdpi.com |
| Carbazole Substitution | 2-arylpropanoic acid-L-tryptophan derivatives | GRPR Antagonism (Renal Protection) | Resulted in a notable decrease in renal protective activity. | mdpi.com |
Influence of Stereochemistry on Pharmacological Profiles
Stereochemistry plays a defining role in the interaction between a drug and its biological target. The three-dimensional arrangement of atoms dictates the binding affinity and efficacy of a molecule. In the context of tryptophan derivatives, the stereochemistry at the α-carbon and within larger molecular scaffolds is a critical determinant of pharmacological activity.
Significant findings on the influence of stereochemistry include:
L- vs. D-Amino Acids: In some cases, replacing the natural L-tryptophan with its non-natural enantiomer, D-tryptophan, can be beneficial. For instance, in certain somatostatin (B550006) analogs, this substitution was shown to increase the metabolic stability of the peptide without significantly altering its activity profile. mdpi.com
Diastereomers: The synthesis of all eight possible stereoisomers of the tryprostatins (indole alkaloids that disrupt the cell cycle) revealed dramatic differences in activity. nih.gov One specific diastereomer, ds2-try B 11, which is composed of an L-tryptophan derivative coupled to a D-proline moiety, exhibited a more potent cytotoxic profile against human cancer cell lines than the chemotherapy drug etoposide. nih.gov
Enzyme Inhibition: Structural studies of tryptophan synthase show that L-Trp and D-Trp interact differently with the enzyme. acs.orgresearchgate.net D-Trp forms covalent complexes where L-Trp does not, providing insight into the precise stereochemical requirements for enzyme-substrate interactions. acs.orgresearchgate.net Similarly, the absolute configuration of L-Tyr-L-pro in the diketopiperazine ring of tryprostatin A was found to be essential for its cytotoxic activity. nih.gov
Applications in Neurobiology and Neurological Disorder Research
Tryptophan and its derivatives are of significant interest in neurobiology and the research of neurological disorders, primarily because tryptophan is the metabolic precursor to the neurotransmitter serotonin (B10506). chemimpex.comnih.gov Consequently, molecules derived from tryptophan are often explored for their potential to modulate neural pathways and treat central nervous system (CNS) disorders. chemimpex.com
The applications in this field are diverse:
Neurodegenerative Diseases: Indole-based compounds derived from tryptophan have been investigated as inhibitors of cholinesterases, such as butyrylcholinesterase (BChE). mdpi.com Inhibition of BChE is a therapeutic strategy for managing symptoms of Alzheimer's disease. SAR studies have identified specific tryptophan-based derivatives that act as potent and selective BChE inhibitors. mdpi.com
Psychiatric Disorders: The tryptophan metabolic pathway, particularly the production of kynurenic acid from both L- and D-tryptophan, has been implicated in the pathophysiology of schizophrenia. nih.gov Research has shown that inhibiting the enzyme responsible for this conversion could reverse physiological indicators of the disorder in preclinical models. nih.gov Furthermore, systems biology approaches have linked genes associated with dystonia, a movement disorder, to synaptic signaling in specific neurons, highlighting the complex interplay of genetic factors in neurological function. nih.gov
General Neurological Research: Tryptophol (indole-3-ethanol), a metabolite of tryptophan, is itself a bioactive molecule implicated in neuronal processes. researchgate.net The development of pharmaceuticals targeting neurological disorders frequently utilizes tryptophan derivatives due to their structural similarity to key neurotransmitters. chemimpex.com This includes research into depression, anxiety, and other mood disorders where serotonin plays a crucial role. chemimpex.comnih.gov
Modulation of Neurotransmitter Pathways (e.g., serotonin precursors)
L-tryptophan is an essential amino acid that serves as the metabolic precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). encyclopedia.pubwikipedia.orgfrontiersin.org The biochemical pathway begins with the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in serotonin synthesis. frontiersin.org Subsequently, 5-HTP is decarboxylated to form serotonin. Because serotonin plays a crucial role in regulating mood, sleep, and behavior, the modulation of its synthesis pathway is a key target for treating neurological and psychiatric disorders like depression. encyclopedia.pubnih.govbiotechnologia-journal.org
In this context, this compound serves as a critical building block for the synthesis of complex peptides and molecules designed to interact with or modulate neurotransmitter pathways. Research in neuroscience utilizes tryptophan derivatives to study these pathways. netascientific.com The Fmoc protecting group allows for the precise incorporation of the tryptophan moiety into novel peptide-based drugs or probes. chemimpex.com These synthetic molecules can be designed to act as precursors, analogs, or delivery systems that influence serotonin production. For instance, derivatives like 5-hydroxytryptophan (5-HTP), which can be synthesized from tryptophan, are capable of crossing the blood-brain barrier and are efficiently converted to serotonin. biotechnologia-journal.org The strategic use of this compound in synthesis enables the development of potential therapeutics for neurological conditions by providing controlled access to the core tryptophan structure necessary for influencing the serotonin pathway. netascientific.comchemimpex.com
Investigation of Enzyme Inhibitors (e.g., cholinesterase inhibitors)
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels contributes to the cognitive symptoms of the disease. calstate.edu The enzymes responsible for breaking down acetylcholine are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE levels may decrease or remain stable in Alzheimer's patients, BChE activity is often elevated, making it a significant therapeutic target. calstate.edunih.gov Consequently, the development of selective BChE inhibitors is an active area of research.
Studies have identified amino acid analogs bearing the Fmoc group as potent and selective inhibitors of BChE. nih.govnih.gov The aromatic Fmoc group shares structural similarities with other known cholinesterase inhibitors, suggesting it contributes to favorable binding within the enzyme's active site. calstate.edunih.gov Among the Fmoc-amino acids tested, Fmoc-L-Tryptophan was found to be one of the most effective and selective inhibitors of BChE. calstate.edunih.gov
Further research has shown that modifications to the Fmoc-L-Tryptophan structure can significantly enhance its inhibitory potency. For example, the addition of a tert-butoxycarbonyl (Boc) protecting group to the indole side chain of Fmoc-tryptophan resulted in an eightfold lower inhibition constant (KI), indicating much tighter binding to the enzyme. nih.gov Computational docking and molecular dynamics simulations have been used to understand the binding modes of these inhibitors, revealing that interactions between the Fmoc group and the enzyme are crucial for stable binding. calstate.edu These findings establish Fmoc-L-Tryptophan derivatives as a promising scaffold for designing next-generation, highly potent, and selective BChE inhibitors for potential use in treating neurodegenerative diseases. nih.govnih.gov
| Compound | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Fmoc-L-Tryptophan | Butyrylcholinesterase (BChE) | Identified as a potent and selective inhibitor of BChE. | calstate.edu, nih.gov |
| Fmoc-L-Tryptophan(Boc) | Butyrylcholinesterase (BChE) | Exhibited an eightfold lower KI value compared to Fmoc-L-Tryptophan, indicating stronger inhibition. | nih.gov |
| Fmoc-dipeptides (e.g., Fmoc-Lys-Leu-O-) | Butyrylcholinesterase (BChE) | Elongating Fmoc-amino acids to dipeptides generally improved inhibition, demonstrating the importance of inhibitor size and side-chain interactions. | calstate.edu |
Anti-Infective and Antimicrobial Agent Development
The rise of antibiotic-resistant bacteria poses a major global health threat, creating an urgent need for new anti-infective agents. rsc.org Antimicrobial peptides (AMPs) are a class of molecules that show great promise, and many potent AMPs are rich in tryptophan residues. nih.govmdpi.com The unique aromatic side chain of tryptophan plays a critical role in the activity of these peptides, often by inserting into and disrupting the integrity of bacterial cell membranes. asm.orgcambridge.org
This compound has been utilized to develop novel antimicrobial materials. For instance, self-assembling supramolecular hydrogels prepared from Fmoc-L-Tryptophan have demonstrated intrinsic antibacterial activity. researchgate.net These hydrogels show selective efficacy, being particularly effective against Gram-positive bacteria. researchgate.net The mechanism of action is believed to involve the disruption of the bacterial membrane upon contact. asm.org
Furthermore, the incorporation of Fmoc-L-Tryptophan into peptide structures is a key strategy for designing new AMPs. Studies on tryptophan-substituted peptides have shown that the presence and position of tryptophan residues are crucial for antimicrobial potency. cambridge.orgfrontiersin.org For example, in the duck antimicrobial peptide dCATH, the presence of at least one tryptophan residue was necessary for its antibacterial activity. frontiersin.org this compound is also used in the synthesis of peptide mimetics, where other molecules like ciprofloxacin (B1669076) are used to mimic tryptophan within an AMP sequence, leading to hybrid compounds with good activity and selectivity against Gram-negative bacteria. rsc.org These applications highlight the versatility of this compound in creating new materials and peptides to combat bacterial infections and biofilms. researchgate.net
| This compound Application | Target | Key Finding | Reference |
|---|---|---|---|
| Fmoc-L-Tryptophan Hydrogel | Gram-positive bacteria (e.g., S. aureus) | Exhibits selective antibacterial activity, with greater potency than hydrogels from other Fmoc-amino acids like Fmoc-methionine or Fmoc-tyrosine. | researchgate.net |
| Tryptophan-containing AMPs | Gram-positive and Gram-negative bacteria | Tryptophan residues are crucial for antimicrobial activity by facilitating membrane interaction and disruption. | nih.gov, cambridge.org |
| Fmoc-peptide gelators | Bacterial biofilms | Fmoc-peptide hydrogels can inhibit the formation of bacterial biofilms, making them useful for anti-infective biomaterial applications. | researchgate.net |
Cancer Research and Oncology Applications
Tryptophan metabolism is increasingly recognized as a critical pathway in cancer progression and immune evasion. spandidos-publications.comfrontiersin.org Many tumors overexpress the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO), which are the first and rate-limiting enzymes in the kynurenine (B1673888) pathway of tryptophan catabolism. spandidos-publications.comfrontiersin.orgtandfonline.com This increased metabolism depletes tryptophan in the tumor microenvironment and produces metabolites like kynurenine, which suppress the activity of immune cells such as T-cells and natural killer cells, allowing the tumor to escape immune surveillance. spandidos-publications.comfrontiersin.org
Targeting this pathway is a major strategy in cancer immunotherapy. This compound serves as a key starting material for synthesizing inhibitors of these enzymes. For instance, tryptophan derivatives like 1-methyl-tryptophan are known IDO inhibitors that have been investigated in clinical trials. portlandpress.com The versatile chemistry of this compound allows for its incorporation into more complex molecules designed to block IDO1 or TDO with high specificity and potency. chemimpex.com
Beyond enzyme inhibition, this compound has found applications in other areas of oncology research. It has been used to create functionalized drug delivery systems. In one study, Fmoc-tryptophan attached to polyethylene (B3416737) glycol (PEG) was used to coat magnetic carbon nanotubes for the delivery of the chemotherapeutic agent mitoxantrone. researchgate.net Additionally, tryptophan-rich peptides, which can be synthesized using Fmoc chemistry, have been evaluated for their direct cytotoxic activity against cancer cell lines. beilstein-journals.org These diverse applications underscore the importance of this compound as a versatile tool in the development of new cancer diagnostics and therapeutics. chemimpex.com
| Application Area | Specific Use of this compound Derivative | Therapeutic Rationale | Reference |
|---|---|---|---|
| Enzyme Inhibition | Synthesis of IDO1/TDO inhibitors | To block tryptophan catabolism by tumors, reverse immune suppression, and enhance anti-tumor immunity. | chemimpex.com, portlandpress.com |
| Drug Delivery | Fmoc-tryptophan-PEG coating for carbon nanotubes | To create stable, biocompatible nanocarriers for targeted delivery of chemotherapy drugs to tumors. | researchgate.net |
| Anticancer Peptides | Component of synthetic arginine-tryptophan peptides | To develop peptides with direct cytotoxic activity against human cancer cells. | beilstein-journals.org |
Spectroscopic and Computational Investigations of Fmoc L Tryptophanol
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for elucidating the properties of molecules like Fmoc-L-tryptophanol. Different spectroscopic methods offer unique insights into its electronic structure, conformation, and the non-covalent interactions that govern its self-assembly.
Fluorescence spectroscopy is a highly sensitive technique used to study the intrinsic fluorescence of molecules. The tryptophan component in this compound makes it naturally fluorescent, and its emission properties are highly sensitive to the local environment. bmglabtech.comacs.org This sensitivity allows researchers to probe molecular interactions and conformational changes. bmglabtech.com
Changes in the fluorescence emission spectrum, such as shifts in the maximum emission wavelength (λmax) and variations in fluorescence intensity, can indicate alterations in the polarity of the microenvironment surrounding the tryptophan residue. researchgate.netcreative-biolabs.com For instance, a blue shift in the emission spectrum often suggests a more hydrophobic environment, which can occur during protein folding or the self-assembly of molecules where the tryptophan residue becomes shielded from the aqueous solvent. Conversely, a red shift indicates exposure to a more polar or charged environment. researchgate.net
The intrinsic fluorescence of the Fmoc group can also be utilized. Studies on related Fmoc-amino acids have shown that the Fmoc moiety itself is fluorescent and can be used to determine critical aggregation concentrations (CACs), the concentration above which self-assembly into larger structures occurs. nih.gov The formation of π-π stacking interactions between the fluorenyl groups during self-assembly often leads to changes in fluorescence intensity, providing a means to monitor the aggregation process. nih.govrsc.org
Key Research Findings from Fluorescence Spectroscopy:
| Observation | Implication |
| Increased fluorescence intensity | Formation of aromatic interactions between fluorenyl groups or π-π overlapping interactions. nih.gov |
| Shift in maximum emission wavelength | Change in the polarity of the tryptophan residue's local environment. researchgate.netcreative-biolabs.com |
| Determination of Critical Aggregation Concentration (CAC) | Onset of self-assembly and formation of higher-order structures. nih.gov |
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The fluorescence quantum yield and lifetime of tryptophan and its analogs, such as 5-cyanotryptophan, are also significantly affected by the surrounding environment, particularly by hydration. nih.gov Dehydration or movement to a less polar environment typically leads to a substantial increase in both quantum yield and fluorescence lifetime. nih.gov
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for investigating the secondary structure and hydrogen bonding patterns in molecules like this compound. sartorius.com The amide I region of the IR spectrum (1600-1700 cm⁻¹) is particularly informative as it is primarily associated with the C=O stretching vibration of the amide bond and is highly sensitive to the protein backbone conformation. leibniz-fli.de
Specific vibrational frequencies within the amide I band can be correlated with different secondary structures. For example, the presence of bands around 1680–1695 cm⁻¹ in Fmoc-peptides was initially attributed to antiparallel β-sheet conformations. However, further studies using isotope labeling have shown that this band can also arise from the absorption of the stacked carbamate (B1207046) group in the Fmoc moiety. acs.org
FTIR can also provide evidence for the intermolecular interactions driving self-assembly. mdpi.com Changes in the positions and intensities of characteristic peaks, such as those corresponding to N-H stretching, C=O stretching, and aromatic ring vibrations, can indicate the formation of hydrogen bonds and π-π stacking interactions. semanticscholar.orgmdpi.com For instance, a decrease in the intensity of bands associated with C-N stretching vibrations can suggest a molecular reorientation during gel formation. semanticscholar.org
Characteristic FTIR Bands for Fmoc-Amino Acid Assemblies:
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |
| ~3300 | N-H stretching | Hydrogen bonding |
| 1600-1700 | Amide I (C=O stretch) | Secondary structure (e.g., β-sheets) |
| 1510-1580 | Amide II (N-H bend, C-N stretch) | Conformational changes |
| 1200-1300 | C-O and C-N stretching | Molecular reorientation |
| 950-730 | Aromatic C-H bending | Fmoc and indole (B1671886) ring interactions |
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Circular dichroism (CD) spectroscopy is an essential tool for studying the conformation of chiral molecules like this compound in solution. ntu.edu.sg It measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of peptides and proteins. springernature.com
In the context of this compound, CD spectroscopy can reveal information about both the peptide backbone conformation and the arrangement of the aromatic chromophores (the fluorenyl and indole groups). The far-UV region of the CD spectrum is typically used to analyze the secondary structure, while the near-UV region can provide insights into the chiral environment of the aromatic side chains. pnas.org
The self-assembly of Fmoc-amino acids into ordered structures often results in induced CD signals. semanticscholar.org For example, the appearance of positive peaks in the 250-290 nm region is associated with the π-π stacking of the fluorenyl moieties in a highly ordered, chiral arrangement. nih.govsemanticscholar.org A peak around 233 nm has been attributed to the aromatic stacking interactions of tryptophan residues. researchgate.net The observation of specific CD signals can therefore be used to monitor the formation of supramolecular structures and to gain insights into their molecular organization. nih.gov
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" that is unique to its structure and conformation. It is complementary to FTIR spectroscopy. While no specific Raman studies on this compound were found, data for the parent compound, Fmoc-L-tryptophan, is available and provides a basis for what to expect. nih.gov The technique is sensitive to the vibrations of both the peptide backbone and the amino acid side chains, including the indole ring of tryptophan. This allows for the characterization of molecular structure and the detection of conformational changes.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of molecules in solution. univr.it Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to obtain detailed information about the chemical environment, connectivity, and spatial proximity of atoms in this compound.
¹H NMR spectra provide information about the number and types of protons in the molecule, as well as their local environment. ox.ac.uk Chemical shifts and coupling constants can be used to identify specific protons and to deduce conformational information. chemicalbook.comlibretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. hmdb.cachemicalbook.com The chemical shift of each carbon atom is sensitive to its hybridization and the nature of the atoms attached to it. libretexts.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between different nuclei and to piece together the complete molecular structure. ox.ac.uk For instance, HSQC spectra show correlations between directly bonded protons and carbons, while HMBC spectra reveal longer-range correlations. ox.ac.uk NMR has also been used to study the interactions of Fmoc-tryptophan derivatives with other molecules, demonstrating its utility in probing intermolecular interactions. researchgate.net
Typical NMR Data for Fmoc-L-Tryptophan Derivatives:
| Nucleus | Technique | Information Gained |
| ¹H | 1D NMR | Proton environment, coupling constants |
| ¹³C | 1D NMR | Carbon skeleton, chemical environment |
| ¹H-¹H | COSY | Proton-proton correlations through bonds |
| ¹H-¹³C | HSQC/HMBC | Proton-carbon correlations (direct and long-range) |
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Raman Spectroscopy for Vibrational Fingerprinting[29][34].
Advanced Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to model the structure, properties, and behavior of this compound at the atomic level.
DFT calculations can be used to predict optimized geometries, vibrational frequencies (for comparison with FTIR and Raman spectra), and NMR chemical shifts. nih.govnih.gov These calculations can help in the assignment of experimental spectra and provide a deeper understanding of the underlying electronic structure. researchgate.net For example, DFT has been used to rationalize the spin density distribution in tryptophan radicals, which is relevant for understanding their behavior in biological systems. rsc.org
Molecular dynamics simulations can be used to study the conformational dynamics of this compound and its self-assembly into larger aggregates. researchgate.net By simulating the movement of atoms over time, MD can provide insights into the stability of different conformations and the intermolecular forces that drive self-assembly. These simulations can also be used to model the interaction of this compound with other molecules or in different solvent environments.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to observe the conformational dynamics of a molecule, such as this compound, and to understand its intermolecular interactions with other molecules, such as solvents or biological receptors. The simulation calculates the trajectory of molecules by solving Newton's equations of motion, providing insights into how the molecule folds, changes shape, and interacts with its environment.
While no specific MD simulation studies focused on this compound have been identified, research on closely related compounds demonstrates the utility of this approach. For instance, full-atom MD simulations have been performed on several N-(fluorenyl-9-methoxycarbonyl) (Fmoc) protected amino acids, including Fmoc-tryptophan (Fmoc-Trp-OH), to investigate their interactions with single-walled carbon nanotubes (SWNTs). frontiersin.org These simulations were crucial for identifying the most suitable Fmoc-amino acids for effectively coating the nanotube surface through non-covalent interactions. frontiersin.org The studies focused on the binding energies and lowest energy configurations of the Fmoc-amino acids adsorbed on the SWNT surface. frontiersin.org
Furthermore, MD simulations have been employed to gain insights into the self-assembly of Fmoc-dipeptides at interfaces and to evaluate the impact of spacer flexibility on target binding in drug-linker systems. rsc.org For derivatives like Fmoc-L-Lysine carboxamides, which are synthesized via the reduction of the parent amino acid to an amino alcohol, MD simulations have been used to confirm the stability of potential drug candidates within the active sites of target proteins. researchgate.net These examples highlight how MD simulations could be applied to this compound to explore its conformational flexibility, preferred shapes in solution, and the nature of its non-covalent interactions (e.g., hydrogen bonding, π–π stacking), which are critical for its potential applications in materials science and medicinal chemistry.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometries, energies of orbitals (like the HOMO and LUMO), and spectroscopic parameters. It is also a valuable tool for elucidating reaction mechanisms by calculating the energy profiles of reaction pathways, including the structures of transition states.
Specific DFT calculations for this compound are not documented in the available literature. However, DFT has been applied to its parent amino acid, Fmoc-L-Tryptophan. In one study, computed NMR parameters for Fmoc-L-Tryptophan using DFT were found to be in good agreement with experimental solid-state NMR results, aiding in the structural characterization of the compound. A German thesis mentions the synthesis of this compound and includes DFT calculations to determine the Gibbs Energy for the transition states of a different reaction, illustrating the application of DFT for mechanistic investigation. uni-hamburg.de
The application of DFT to this compound could provide significant insights. For example, calculations could determine its optimized molecular geometry and the energies of its frontier molecular orbitals, which are crucial for understanding its reactivity. DFT could also be used to simulate its theoretical spectroscopic signatures (e.g., IR, Raman, UV-Vis), which would be invaluable for experimental characterization. For reaction mechanism elucidation, DFT could model the energetic pathways of its synthesis or its participation in subsequent chemical reactions, identifying key intermediates and transition states.
Table 1: Potential Applications of DFT to this compound (Hypothetical)
| Parameter/Application | Description | Potential Insight for this compound |
| Geometry Optimization | Calculation of the lowest-energy three-dimensional structure. | Predicts bond lengths, bond angles, and dihedral angles. |
| Electronic Properties | Calculation of HOMO/LUMO energies, dipole moment, and polarizability. | Provides information on electronic transitions, reactivity, and intermolecular forces. |
| Vibrational Frequencies | Simulation of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data for structural confirmation. |
| Reaction Pathways | Mapping the potential energy surface of a chemical reaction. | Elucidates the mechanism of synthesis or degradation by identifying transition states and intermediates. |
Docking Studies for Ligand-Receptor Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or another biological macromolecule. The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex. This is achieved by sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them using a defined scoring function.
There are no published docking studies specifically featuring this compound as a ligand. However, the methodology has been applied to structurally similar or derivative compounds. For example, docking studies have been conducted on Fmoc-L-Lysine carboxamides—amino alcohol derivatives—to investigate their interaction with the active sites of target enzymes, providing a rationale for their observed biological activity. researchgate.net
Docking studies involving this compound could be highly valuable for predicting its potential as a therapeutic agent or a molecular probe. By docking this compound into the binding sites of various proteins, researchers could:
Identify potential biological targets.
Predict the key amino acid residues in the receptor that interact with the ligand.
Understand the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Generate hypotheses about its mechanism of action, which can then be tested experimentally.
Given that tryptophan derivatives often exhibit biological activity, such in silico screening would be a logical first step in exploring the pharmacological potential of this compound.
Self Assembly and Supramolecular Architectures of Fmoc L Tryptophanol
Principles of Self-Assembly of Fmoc-Amino Acid Derivatives
The self-assembly of Fmoc-amino acid derivatives, including Fmoc-L-Tryptophanol, is a complex process driven by a delicate balance of non-covalent interactions. mdpi.commdpi.com These interactions cooperatively guide the molecules to organize into well-defined, higher-order structures. nih.govbeilstein-journals.org The bulky, aromatic Fmoc group plays a pivotal role, providing a significant hydrophobic driving force for assembly. mdpi.comnih.gov This inherent hydrophobicity, coupled with the potential for various intermolecular forces, allows these small molecules to act as low molecular weight gelators (LMWGs), forming three-dimensional networks that can entrap large volumes of solvent. nih.govsemanticscholar.org
The process of self-organization is not random; rather, it is encoded within the molecular structure of the building blocks themselves. rsc.org The final architecture, be it nanofibers, nanotubes, or other morphologies, is a direct consequence of the interplay between the constituent molecules and their environment. nih.govmdpi.com Factors such as pH, solvent polarity, and temperature can be used as external triggers to initiate and control the self-assembly process. nih.govsemanticscholar.orgresearchgate.net
Role of π-π Stacking Interactions
A primary driving force in the self-assembly of Fmoc-amino acid derivatives is the π-π stacking interaction between the aromatic fluorenyl groups of the Fmoc moiety. mdpi.comnih.govrsc.org These interactions are a result of the overlapping electron clouds of the aromatic rings, leading to an attractive force that promotes the ordered arrangement of the molecules. mdpi.comnih.govrsc.org The indole (B1671886) ring of the tryptophan side chain in this compound also contributes significantly to these aromatic stacking interactions, further stabilizing the assembled structures. nih.govacs.org
Contribution of Hydrogen Bonding and Hydrophobic Interactions
Hydrophobic interactions, driven by the tendency of the nonpolar Fmoc group and the tryptophan side chain to minimize contact with water, are fundamental to the initial aggregation of the molecules. mdpi.combeilstein-journals.orgrsc.org This hydrophobic collapse brings the molecules into close proximity, allowing the more specific π-π stacking and hydrogen bonding interactions to take effect and direct the formation of ordered assemblies. mdpi.commdpi.com The balance between the hydrophobic nature of the Fmoc group and the hydrophilic character of the amino acid backbone is a key determinant in the ability of these molecules to form stable supramolecular gels. nih.govsemanticscholar.org
Formation of Supramolecular Hydrogels and Nanomaterials
The self-assembly of this compound can lead to the formation of various supramolecular structures, most notably hydrogels and other nanomaterials. These materials are of significant interest due to their high water content, biocompatibility, and potential for use in biomedical applications. nih.govnih.gov
Fabrication Methods and Inducement of Gelation (e.g., pH switch)
A common and effective method for inducing the gelation of Fmoc-amino acid derivatives is the pH switch method. nih.govnih.govmdpi.com This technique involves dissolving the Fmoc-amino acid, such as Fmoc-L-Tryptophan, in an aqueous solution at a basic pH. nih.govnih.gov At this high pH, the carboxylic acid group is deprotonated, rendering the molecule soluble. Gelation is then triggered by lowering the pH, often through the addition of an acid like HCl or the slow hydrolysis of glucono-δ-lactone (GdL). mdpi.comnih.govresearchgate.net The decrease in pH leads to the protonation of the carboxylate group, reducing the molecule's solubility and promoting self-assembly into a three-dimensional gel network. nih.govnih.gov
Other methods to trigger self-assembly include solvent switching, where the molecule is first dissolved in an organic solvent and then water is added to induce aggregation, and temperature changes (heating/cooling cycles). nih.govmdpi.com The choice of fabrication method can significantly influence the properties of the resulting hydrogel, including its morphology and mechanical strength. mdpi.com
Morphological Characterization of Self-Assembled Structures (e.g., nanofibers, nanoparticles)
The self-assembled structures of this compound can exhibit a range of morphologies, which can be visualized using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). nih.govmdpi.com Commonly observed structures include long, entangled nanofibers, which form the three-dimensional network of hydrogels. mdpi.comacs.org However, depending on the specific conditions and the presence of other molecules, Fmoc-L-Tryptophan can also assemble into nanoparticles. acs.orgfrontiersin.org
Research has shown that the individual self-assembly of Fmoc-Tryptophan can lead to the formation of nanoparticles, whereas other aromatic Fmoc-amino acids like Fmoc-Tyrosine and Fmoc-Phenylalanine tend to form nanofibers. acs.org Interestingly, when Fmoc-Tryptophan is co-assembled with these nanofiber-forming counterparts, it can act as an inhibitor, leading to the formation of nanoparticles instead of nanofibers. acs.org This highlights the tunable nature of the self-assembly process and the ability to control the final morphology of the supramolecular architecture.
Table 1: Morphological Outcomes of Fmoc-Aromatic Amino Acid Self-Assembly
| Fmoc-Amino Acid(s) | Assembly Condition | Resulting Morphology |
| Fmoc-L-Tryptophan | Individual Self-Assembly | Nanoparticles acs.org |
| Fmoc-L-Tyrosine | Individual Self-Assembly | Nanofibers acs.org |
| Fmoc-L-Phenylalanine | Individual Self-Assembly | Nanofibers acs.org |
| Fmoc-L-Tryptophan + Fmoc-L-Tyrosine | Co-Assembly | Nanoparticles acs.org |
| Fmoc-L-Tryptophan + Fmoc-L-Phenylalanine | Co-Assembly | Nanoparticles acs.org |
Biomedical Applications of this compound Self-Assemblies
The self-assembled hydrogels and nanostructures derived from this compound and other Fmoc-amino acids hold considerable promise for a variety of biomedical applications. Their inherent biocompatibility, biodegradability, and structural similarity to the extracellular matrix make them attractive candidates for use as scaffolds in tissue engineering and cell culture. google.commdpi.comacs.org The three-dimensional fibrillar network of hydrogels can provide a supportive environment for cell adhesion, proliferation, and differentiation. nih.govmdpi.com
Furthermore, these supramolecular assemblies can serve as vehicles for drug delivery. nih.govmdpi.com The porous nature of the hydrogel network allows for the encapsulation of therapeutic molecules, which can then be released in a sustained manner. beilstein-journals.orgnih.gov The ability to form nanoparticles also opens up possibilities for their use as nanocarriers for targeted drug delivery. acs.orgfrontiersin.org Additionally, some Fmoc-amino acid-based hydrogels have demonstrated intrinsic antibacterial properties, suggesting their potential use in wound healing and as antimicrobial coatings. researchgate.netacs.orgresearchgate.net The versatility and tunable nature of this compound self-assemblies make them a highly promising platform for the development of advanced biomaterials.
Drug Delivery Systems and Nanocarriers
The self-assembly of Fmoc-L-Tryptophan derivatives into discrete nanostructures provides a powerful platform for the development of advanced drug delivery systems. nih.gov These molecules can spontaneously form nanoparticles in aqueous solutions, which can serve as effective nanocarriers for therapeutic agents. acs.org
Research has demonstrated that a derivative, N-alpha-(9-fluorenylmethyloxycarbonyl)-N(in)-tert-butyloxycarbonyl-L-tryptophan (Fmoc-Trp(Boc)-OH), self-assembles into stable, spherical nanoparticles. frontiersin.org These nanoparticles are capable of encapsulating and subsequently releasing various bioactive molecules. frontiersin.orgnih.gov The driving forces behind the formation of these nanostructures are primarily the π-π stacking interactions from the Fmoc groups and hydrophobic interactions. acs.org
A key application of these nanocarriers is in anticancer therapy. Studies have shown that nanoparticles formed from Fmoc-Trp(Boc)-OH can be loaded with the chemotherapeutic drug doxorubicin. frontiersin.org These drug-loaded nanoparticles demonstrated high cellular uptake and were found to be more effective in killing glioma cells compared to the free drug alone, highlighting their potential to enhance therapeutic efficacy. frontiersin.orgacs.org The use of such simple, amino acid-based systems is a promising minimalist approach in the engineering of nanocarriers for cancer treatment. acs.org
| Fmoc-Tryptophan Derivative | Nanostructure Type | Encapsulated Drug | Key Research Finding | Reference |
|---|---|---|---|---|
| Fmoc-Trp(Boc)-OH | Spherical Nanoparticles | Doxorubicin | Showed higher efficiency in killing glioma cells compared to the drug alone. | frontiersin.org |
| Fmoc-Trp-OH | Nanoparticles | Not specified | Self-assembles into nanoparticles, distinguishing it from Fmoc-Tyr-OH and Fmoc-Phe-OH which form nanofibers. This property is useful for drug nanocarrier applications. | acs.org |
| Fmoc-Trp(Boc)-OH | Hollow Spherical Nanoparticles | General Bioactive Molecules | Nanoparticles were stable against changes in temperature and pH, showing potential for ferrying various molecules to cells. | frontiersin.orgnih.gov |
Biomaterials for Tissue Engineering
Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix (ECM), making them ideal scaffolds for tissue engineering and regenerative medicine. nih.govrsc.org Fmoc-L-Tryptophan (Fmoc-Trp-OH, also abbreviated as FT) is a potent hydrogelator, capable of self-assembling into nanofibrous networks that entrap large amounts of water to form stable hydrogels. acs.orggoogle.com These materials are of great interest for creating 3D scaffolds to support cell growth and tissue development. rsc.orgmdpi.com
The ability of Fmoc-L-Tryptophan to form hydrogels has been harnessed to create advanced biomaterials for specific applications like cartilage repair. One study detailed the development of a dual-network, injectable hydrogel (GelMA-FT/Sr²⁺) composed of methacrylated gelatin (GelMA) and an N-fluorenylmethoxycarbonyl-L-tryptophan (FT) network, further enhanced with strontium ions (Sr²⁺). google.com This hydrogel exhibited excellent lubrication properties, a critical feature for articular cartilage function. google.com The FT supramolecular network provided a unique shear-responsive function, transitioning from a gel to a sol under shear force, which mimics the natural lubrication mechanism of joints. google.com Such biomimetic scaffolds are essential for restoring the continuity and function of damaged articular surfaces. google.com The inherent biocompatibility of these amino acid-based materials makes them promising for a range of tissue engineering applications, including the development of cell-adhesive scaffolds. nih.govmdpi.com
| Hydrogel System | Key Components | Target Application | Significant Finding | Reference |
|---|---|---|---|---|
| Dual-Network Hydrogel | N-fluorenylmethoxycarbonyl-L-tryptophan (FT), Methacrylated gelatin (GelMA), Strontium ions (Sr²⁺) | Cartilage Defect Repair | The hydrogel demonstrated excellent shear-responsive lubrication and promoted the repair of cartilage defects in an in vivo model. | google.com |
| General Fmoc-Amino Acid Hydrogels | Fmoc-Tryptophan, Fmoc-Tyrosine, Fmoc-Phenylalanine | General Tissue Engineering Scaffolds | Fmoc-protected aromatic amino acids are effective building blocks for biocompatible hydrogels suitable for 3D cell culture. | rsc.org |
| Fmoc-Peptide Hydrogels | Fmoc-dipeptides | 3D Scaffolds for Cell Growth | Offer interwoven scaffolds that support cell growth and can be made cell-adhesive by incorporating bioactive sequences like RGD. | nih.gov |
Cell Compatibility and Biocompatibility Studies
A critical requirement for any material intended for biomedical application is biocompatibility, meaning it should not elicit a toxic or injurious response in biological systems. nih.gov Self-assembled materials based on Fmoc-L-Tryptophan and its derivatives have generally demonstrated excellent biocompatibility. frontiersin.orgnih.gov
The cytocompatibility of nanoparticles formed from Fmoc-Trp(Boc)-OH was evaluated using MTT assays on different cell lines. frontiersin.org The results showed that the nanoparticles were biocompatible and did not cause a significant decrease in the viability of either human embryonic kidney (HEK293) cells or C6 glioma cells. frontiersin.org Similarly, hydrogels formed from tryptophan derivatives have been shown to be non-toxic and provide a suitable environment for cell growth. nih.gov A study on a dual-network hydrogel containing N-fluorenylmethoxycarbonyl-L-tryptophan (FT) confirmed its biocompatibility and its ability to enhance the chondrogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs). google.com The excellent cytocompatibility of Fmoc-amino acid conjugates is a recurring theme in the literature, supporting their use in creating stable scaffolds for cell culture and tissue engineering.
| Material | Cell Line(s) | Assay | Biocompatibility Finding | Reference |
|---|---|---|---|---|
| Fmoc-Trp(Boc)-OH Nanoparticles | HEK293 (Human Embryonic Kidney), C6 Glioma | MTT Assay | Nanoparticles were found to be biocompatible with no significant decrease in cell viability observed. | frontiersin.org |
| GelMA-FT/Sr²⁺ Hydrogel | Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Cell Proliferation and Differentiation | The hydrogel showed good biocompatibility and enhanced chondrogenic differentiation of BMSCs. | google.com |
| ZW/GDL Hydrogel (from N-[(benzyloxy)carbonyl]-L-tryptophan) | L929 Fibroblasts | CCK-8 Assay | Hydrogels did not induce significant cytotoxic effects, indicating high biocompatibility for biological study. | nih.gov |
| Smoc-Amino Acids (Water-soluble Fmoc analogues) | L929 Fibroblasts | MTT Assay | Demonstrated excellent cytocompatibility with zero cytotoxicity at low concentrations. |
Analytical Methodologies for Fmoc L Tryptophanol and Its Derivatives
Mass Spectrometry for Molecular Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and molecular weight confirmation of Fmoc-L-Tryptophanol. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the ionized molecule, allowing for unambiguous identification. Electrospray ionization (ESI) is a common technique used to generate ions of the derivatized amino acid for MS analysis. google.com
For Fmoc-L-tryptophan, the precise mass is a key identifier. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that confirms the identity of the compound and its derivatives, such as oxidized tryptophan residues in a peptide chain. iris-biotech.deiris-biotech.de For quantitative studies, stable isotope-labeled versions of this compound, such as Fmoc-L-tryptophan-[13C11,15N2], serve as ideal internal standards, enabling accurate quantification in complex matrices.
| Property | Value for Fmoc-L-Tryptophan | Source |
| Molecular Formula | C₂₆H₂₂N₂O₄ | nih.gov |
| Molecular Weight | 426.5 g/mol | nih.gov |
| Exact Mass | 426.15795719 Da | nih.gov |
| Top Peak (m/z) | 130 | nih.gov |
| 2nd Highest Peak (m/z) | 165 | nih.gov |
Derivatization Methods for Enhanced Detection (e.g., fluorescent derivatization for spectroscopy)
While the Fmoc group itself is a chromophore, additional derivatization steps can be employed to enhance detection sensitivity, particularly for fluorescence-based methods. The most common derivatization targets the amino acid's primary or secondary amine group.
The use of 9-fluorenylmethyl chloroformate (FMOC-Cl) is itself a derivatization that renders amino acids highly fluorescent. usp.org The reaction proceeds quickly under mild, aqueous conditions, yielding stable derivatives suitable for HPLC with fluorescence detection. usp.org This method is highly sensitive, with limits of detection (LODs) in the nanomolar range. nih.gov However, it has been observed that the fluorescence of FMOC-D-tryptophan can be subject to intramolecular quenching, which may affect its detection limit. nih.gov
For a comprehensive analysis of all amino acids in a sample, a dual-derivatization strategy is often used. Reagents like o-phthalaldehyde (B127526) (OPA) react specifically with primary amines, while FMOC-Cl reacts with the secondary amines (like proline) that OPA misses. jasco-global.com By programming the HPLC system to switch between the different excitation and emission wavelengths for the OPA and FMOC derivatives, a complete amino acid profile can be obtained from a single chromatographic run. jasco-global.comnih.gov
| Derivatization Reagent | Target Amines | Detection Method | Excitation λ (nm) | Emission λ (nm) |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary | Fluorescence | ~266 | ~305 |
| o-phthalaldehyde (OPA) | Primary only | Fluorescence | ~350 | ~450 |
Future Research Directions and Unexplored Avenues for Fmoc L Tryptophanol
Development of Novel Protecting Group Strategies Specific to Tryptophanol Derivatives
The chemical reactivity of the indole (B1671886) side chain in tryptophan and its derivatives presents a persistent challenge in chemical synthesis. While the Nα-amino group is routinely protected with the base-labile Fmoc group, the indole nitrogen and, in the case of tryptophanol, the primary alcohol, often require orthogonal protection to prevent unwanted side reactions during synthesis. publish.csiro.auorganic-chemistry.org
Future research must focus on developing novel protecting groups specifically tailored for the tryptophanol scaffold. The widely used tert-butyloxycarbonyl (Boc) group for the indole nitrogen (Nin-Boc) is effective in many standard synthetic protocols, including solid-phase peptide synthesis (SPPS) and DNA-encoded library synthesis. chemimpex.comcymitquimica.comacs.org However, its removal requires acidic conditions (e.g., trifluoroacetic acid), which may not be compatible with all substrates or synthetic goals. researchgate.net
Promising avenues for investigation include:
Acid-Labile Alternatives: Research into more labile acid-cleavable groups or groups removable under milder acidic conditions than the standard Boc group is warranted.
Photolabile and Enzymatically-Cleavable Groups: The development of protecting groups that can be removed by light or specific enzymes would offer superior orthogonality, enabling highly complex and targeted synthetic strategies. google.com
Specialized Indole Protection: Groups designed to mitigate specific side reactions of the indole ring, such as oxidation or alkylation during acid treatment, are of high interest. researchgate.net For instance, the 4-(N-methylamino)butanoyl (Nmbu) group has been developed for tryptophan to improve solubility and facilitate purification after cleavage. researchgate.net Adapting such strategies for tryptophanol is a logical next step.
Orthogonal Alcohol Protection: The primary alcohol of tryptophanol introduces another layer of synthetic complexity. Research is needed into protecting groups for this hydroxyl function that are orthogonal to both the Fmoc group and the chosen indole-protecting group, allowing for selective modification of the alcohol post-synthesis.
A summary of current and potential protecting group strategies is presented below.
| Functional Group | Common Protecting Group | Removal Condition | Potential Future Strategy | Rationale for Development |
| α-Amine | Fmoc | Base (e.g., Piperidine) | N/A (defining feature) | N/A |
| Indole Nitrogen | Boc | Acid (e.g., TFA) researchgate.net | Photolabile groups, Nmbu derivatives researchgate.net | Enhanced orthogonality, improved solubility, milder deprotection |
| Hydroxyl Group | (Often unprotected) | N/A | Silyl ethers, Benzyl ethers | Orthogonality for selective functionalization |
Green Chemistry Approaches in Fmoc-L-Tryptophanol Synthesis and Application
The synthesis and application of Fmoc-protected amino acids, particularly in SPPS, have traditionally relied on solvents with significant environmental and health concerns, such as N,N-dimethylformamide (DMF) and dichloromethane. rsc.orgresearchgate.net A major future direction is the "greening" of all processes involving this compound.
Key areas for research include:
Sustainable Solvents: Investigating and validating green solvents as replacements for DMF in both the synthesis of this compound itself and its subsequent use in peptide synthesis is crucial. Promising candidates include propylene (B89431) carbonate and 2-Methyltetrahydrofuran (2-MeTHF), which have shown viability in both coupling and deprotection steps. rsc.orgresearchgate.net
Reagent Recycling: Methodologies that allow for the recovery and reuse of expensive reagents and solvents can drastically reduce waste and cost. The "tea bag" method, for example, allows for common steps like washing and Fmoc deprotection to be done with recycled solutions in parallel syntheses. csic.es
Atom Economy: Improving the atom economy of the reactions used to install and remove protecting groups is a core principle of green chemistry. rsc.orgrsc.org This involves designing synthetic routes that minimize the use of stoichiometric reagents and maximize the incorporation of starting materials into the final product.
Biocatalysis: Exploring enzymatic or whole-cell biocatalytic methods for the synthesis of the L-Tryptophanol precursor or even for the direct, selective protection of the amino group could offer a significantly greener alternative to traditional chemical methods.
Expanding the Scope of Biological and Medicinal Applications
While Fmoc-L-Tryptophan has been explored for various biomedical applications, the potential of this compound remains largely uncharted. chemimpex.com Its structural differences—the replacement of a carboxylate with a primary alcohol—could lead to unique biological activities and applications.
Future research should explore:
Novel Drug Delivery Systems: Derivatives of Fmoc-L-Tryptophan have been shown to self-assemble into nanoparticles capable of delivering anti-cancer drugs like doxorubicin, showing enhanced efficacy against tumor cells. medchemexpress.comnih.gov this compound's distinct hydrogen-bonding capabilities could lead to nanoparticles with different loading capacities, release kinetics, or biocompatibility profiles.
Next-Generation Bioconjugates: The hydroxyl group of tryptophanol provides a unique chemical handle for conjugation, distinct from the carboxylic acid of tryptophan. This could be exploited to develop novel antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where the tryptophanol moiety acts as a novel linker or part of the pharmacophore.
Development of Novel Therapeutics: Tryptophan derivatives are investigated for roles in treating neurological disorders and as antiviral or fungicidal agents. chemimpex.commdpi.commdpi.com Incorporating the tryptophanol scaffold into medicinal chemistry screening programs could lead to the discovery of new lead compounds with improved properties, such as enhanced metabolic stability or altered receptor-binding profiles. snmjournals.org The introduction of modifications, such as halogenation (e.g., chloro- or fluoro-tryptophan derivatives), has been shown to modulate biological activity, a strategy that can be directly applied to the tryptophanol scaffold. iris-biotech.deiris-biotech.de
Advanced Materials Science Applications beyond Hydrogels
The self-assembly of Fmoc-amino acids into hydrogels is a well-documented phenomenon, driven by π-π stacking of the Fmoc groups and hydrogen bonding. google.comnih.govresearchgate.net While interesting, the future for this compound in materials science lies in moving beyond these conventional soft materials.
Unexplored avenues include:
Hierarchical Nanostructures: The self-assembly of this compound could be directed to form more complex and ordered nanostructures such as nanotubes, nanoribbons, or vesicles. These structures could serve as templates for creating conductive nanowires or as components in nanoelectronic devices. arxiv.org
Functional Polymers: The primary alcohol on the tryptophanol molecule is a reactive site for polymerization. This opens the possibility of creating novel polymers where the this compound unit is either a monomer or a pendant group, imparting unique optical, electronic, or self-assembly properties to the bulk material.
Molecularly Imprinted Polymers (MIPs): this compound could be used as a template molecule to create MIPs. These custom-designed polymers would have recognition sites specifically shaped for the tryptophanol moiety, enabling their use in highly selective sensors or as catalysts. researchgate.net
Hybrid Materials: Integrating this compound-based assemblies with inorganic components like metal nanoparticles or quantum dots could lead to hybrid materials with synergistic properties, applicable in fields such as catalysis, sensing, and bioimaging.
Q & A
Q. What is the role of the Fmoc group in Fmoc-L-Tryptophanol synthesis, and how does it influence experimental design in peptide chemistry?
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preventing unintended side reactions during peptide elongation. The Boc (tert-butoxycarbonyl) group on the tryptophan side chain (if present) provides acid-labile protection, safeguarding the indole ring during acidic cleavage . Researchers must balance deprotection efficiency with side-chain stability, particularly for Trp-containing sequences prone to acid-induced modifications .
Q. What are the standard protocols for synthesizing and purifying this compound-derived peptides?
Synthesis typically follows Fmoc-SPPS protocols:
- Coupling : Use HBTU/HOBt or other activators in DMF.
- Deprotection : Piperidine (20% in DMF) for Fmoc removal.
- Cleavage : TFA-based cocktails (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT) to remove side-chain protectors and release the peptide from the resin .
- Purification : Reverse-phase HPLC with C18 columns and MS characterization to confirm purity (>95%) and identity .
Q. How do researchers verify the structural integrity of this compound post-synthesis?
Analytical methods include:
- HPLC : Assess purity using UV detection at 280 nm (Trp absorbance).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS).
- NMR : Resolve stereochemical integrity, particularly for the indole moiety and Fmoc group .
Advanced Research Questions
Q. What methodological challenges arise during the synthesis of Trp-containing peptides, and how can they be mitigated?
The indole ring of Trp is susceptible to modification by reactive intermediates (e.g., carbonium ions) during acidolytic cleavage. Comparative studies show that scavengers like EDT and thioanisole in Reagent K or Reagent R reduce adduct formation (22–30% impurities vs. >50% in silane-based cocktails). However, residual Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups from Arg protectors can still alkylate Trp, necessitating optimized cleavage times (<2 hours) and rigorous post-cleavage purification .
Q. How does this compound contribute to hydrogel formation, and what factors govern its self-assembly?
Fmoc-modified amino acids, including this compound, form hydrogels via π-π stacking of Fmoc groups and hydrogen bonding. The gelation behavior depends on pH, solvent polarity, and amino acid side chains. For example, Fmoc-F (phenylalanine) forms metastable gels with pH-dependent fibrillar structures, while Fmoc-Y (tyrosine) exhibits hydrogen-bond-driven assembly. X-ray fiber diffraction and single-crystal analyses reveal discrepancies between gel-phase and crystalline packing, highlighting the need for in situ structural studies .
Q. How can conflicting data on Trp stability across studies be reconciled during method optimization?
Discrepancies often stem from variations in cleavage conditions (e.g., scavenger ratios, temperature) or resin type. Researchers should:
- Benchmark protocols : Compare Reagent K, R, and TFA/EDT/water mixtures using LC-MS to quantify adducts.
- Control variables : Standardize resin loading, cleavage duration, and post-treatment (e.g., ether precipitation).
- Validate with model peptides : Use sequences like [Asn²,Trp⁴]Dynorphin A-(1-13) to assess Trp modification susceptibility .
Q. What advanced analytical techniques are critical for studying this compound in supramolecular systems?
- Circular Dichroism (CD) : Probe chiral packing in hydrogels.
- Small-Angle X-ray Scattering (SAXS) : Resolve fibril dimensions and network topology.
- Fluorescence Spectroscopy : Track indole microenvironment changes during self-assembly .
Methodological Considerations
Q. How should researchers design experiments to address reproducibility issues in this compound-based studies?
- Document cleavage conditions : Precisely report TFA/scavenger ratios, temperature, and resin batch.
- Include negative controls : Synthesize Trp-free analogs to isolate modification sources.
- Collaborate across labs : Cross-validate findings using shared reagents and protocols .
Q. What statistical approaches are recommended for analyzing peptide synthesis yield and purity data?
- Multivariate analysis : Correlate cleavage conditions (e.g., scavenger concentration) with HPLC purity metrics.
- Design of Experiments (DoE) : Optimize synthesis parameters (e.g., coupling time, activator choice) via factorial designs .
Ethical and Safety Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
